N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse pharmacological activities. The compound’s structure includes a benzimidazole moiety fused with an indole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The final step involves coupling the benzimidazole and indole moieties through a carboxamide linkage, which can be achieved using standard peptide coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in acetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise in treating various diseases, including cancer, parasitic infections, and inflammatory conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function, which is crucial for cell division . This makes the compound a potential anticancer agent. Additionally, it may interact with other molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide: This compound also contains a benzimidazole moiety and has similar biological activities.
2-(1-Hydroxyethyl)benzimidazole: This compound is structurally similar but lacks the indole ring, which may affect its biological activity.
Uniqueness: N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to its fused benzimidazole and indole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H18N4O |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23-12-10-13-14(5-4-8-17(13)23)19(24)20-11-9-18-21-15-6-2-3-7-16(15)22-18/h2-8,10,12H,9,11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
FUOXHJZXJYPNGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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